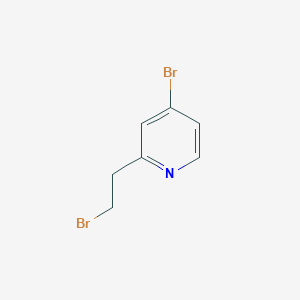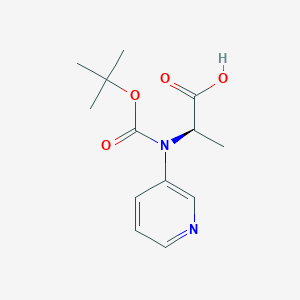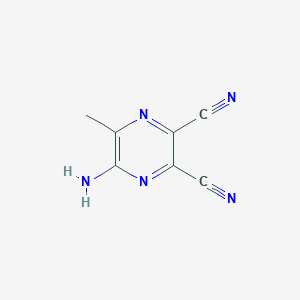![molecular formula C8H10BNO4 B13116261 [2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid CAS No. 794461-69-1](/img/structure/B13116261.png)
[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid is a heterocyclic organic compound with the molecular formula C8H10BNO4. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both the boronic acid and ethoxycarbonyl groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid typically involves the reaction of 2-bromo-4-ethoxycarbonylpyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, [2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine
In biology and medicine, this compound is used in the development of boron-containing drugs. Boronic acids have shown potential in enzyme inhibition, particularly in the inhibition of proteases and kinases, making them useful in the treatment of diseases such as cancer and diabetes .
Industry
Industrially, this compound is used in the production of agrochemicals and polymers. Its reactivity and versatility make it a key intermediate in the synthesis of herbicides, insecticides, and advanced materials .
Mechanism of Action
The mechanism of action of [2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites. The ethoxycarbonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[2-(Methoxycarbonyl)pyridin-4-YL]boronic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
[2-(Trifluoromethyl)pyridin-4-YL]boronic acid: Contains a trifluoromethyl group, which imparts different electronic properties.
Uniqueness
[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid is unique due to the presence of the ethoxycarbonyl group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both solubility and reactivity are important, such as in drug development and materials science .
Properties
CAS No. |
794461-69-1 |
|---|---|
Molecular Formula |
C8H10BNO4 |
Molecular Weight |
194.98 g/mol |
IUPAC Name |
(2-ethoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-2-14-8(11)7-5-6(9(12)13)3-4-10-7/h3-5,12-13H,2H2,1H3 |
InChI Key |
RUURJSHMPFVDQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


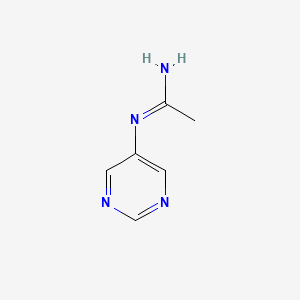
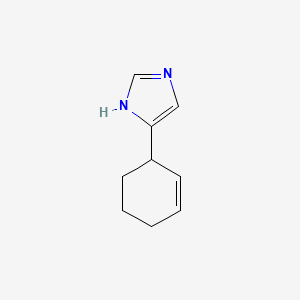
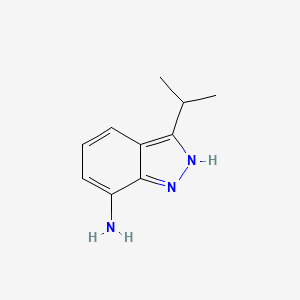

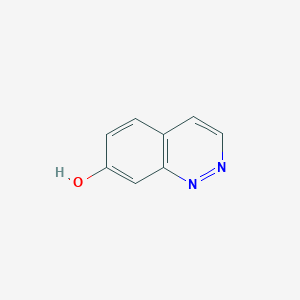
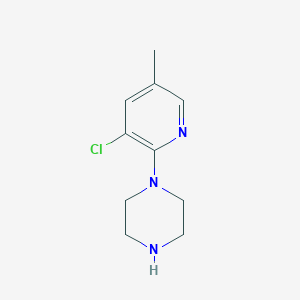
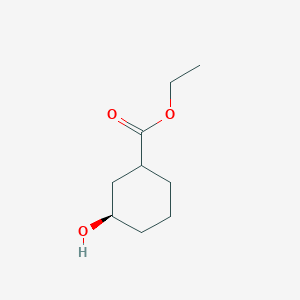
![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
